molecular formula C15H16BrNOS B2511913 (4-bromothiophen-2-yl)((1R,5S)-3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)methanone CAS No. 2310103-05-8

(4-bromothiophen-2-yl)((1R,5S)-3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)methanone

Cat. No.: B2511913
CAS No.: 2310103-05-8
M. Wt: 338.26
InChI Key: LFZBMICIYKRGKC-UHFFFAOYSA-N
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Description

(4-bromothiophen-2-yl)((1R,5S)-3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)methanone is a useful research compound. Its molecular formula is C15H16BrNOS and its molecular weight is 338.26. The purity is usually 95%.
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Scientific Research Applications

Bromination Reactions

Brominated compounds, such as those derived from (4-bromothiophen-2-yl)((1R,5S)-3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)methanone, are crucial in organic synthesis. They serve as intermediates in the preparation of more complex molecules. For instance, the bromination of bicyclo[3.2.1]octa-2,6-diene with N-bromosuccinimide illustrates the formation of intermediates that can undergo further chemical transformations, highlighting the importance of brominated compounds in synthetic strategies (Japenga, Klumpp, & Stapersma, 1977).

Cycloaddition Reactions

Compounds like this compound may participate in cycloaddition reactions, which are fundamental in constructing cyclic structures. For example, the Diels-Alder reaction in water medium to synthesize (4-bromo-1-naphthyl)-(3-(substituted phenyl) bicyclo[2.2.1]hept-5-en-2-yl) methyl ketones demonstrates the utility of cycloaddition reactions in efficiently creating complex bicyclic frameworks with potential antimicrobial and antioxidant activities (Thirunarayanan, 2017).

Synthesis of Heterocyclic Compounds

The structural motif found in this compound is reminiscent of heterocyclic compounds, which are pivotal in medicinal chemistry. The synthesis and evaluation of novel (3-(4-substitutedphenylamino)-8-azabicyclo(3.2.1)oct-8yl)-phenyl-methanone derivatives showcase the relevance of such structures in developing compounds with antibacterial activity, illustrating the potential biomedical applications of related compounds (Reddy et al., 2011).

Antioxidant Properties

Compounds containing bromophenols, which may be structurally related to the compound of interest, have been studied for their antioxidant properties. For example, the synthesis and evaluation of antioxidant properties of diphenylmethane derivative bromophenols, including a natural product, highlight the potential of brominated compounds in contributing to antioxidant activity, a property that could be relevant for materials science and pharmacology (Balaydın et al., 2010).

Catalytic Applications

The structural complexity and presence of chiral centers in compounds like this compound suggest their potential use as catalysts or ligands in asymmetric synthesis. For instance, enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol has been evaluated for catalytic asymmetric addition of organozinc reagents to aldehydes, demonstrating high enantioselectivity and highlighting the utility of complex molecules in catalytic processes (Wang et al., 2008).

Mechanism of Action

Properties

IUPAC Name

(4-bromothiophen-2-yl)-(3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrNOS/c16-11-7-14(19-8-11)15(18)17-12-3-4-13(17)6-10(5-12)9-1-2-9/h7-8,12-13H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFZBMICIYKRGKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(=C3CC3)CC1N2C(=O)C4=CC(=CS4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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